

Spectrophotometric determination of iron with 8-Hydroxyquinoline-5-sulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Hydroxyquinoline-5-sulfonic acid**

Cat. No.: **B042353**

[Get Quote](#)

An Application Guide to the Spectrophotometric Determination of Iron with **8-Hydroxyquinoline-5-sulfonic acid**

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the quantitative determination of iron (III) in aqueous samples using **8-Hydroxyquinoline-5-sulfonic acid** (8-HQS) as a chromogenic chelating agent. The methodology is rooted in the principles of absorption spectrophotometry, offering a reliable, sensitive, and accessible alternative to more complex analytical techniques. This guide is intended for researchers, quality control analysts, and drug development professionals who require accurate iron quantification.

Foundational Principles and Mechanism

The determination of iron is critical across various scientific domains, from environmental monitoring to pharmaceutical sciences. 8-Hydroxyquinoline and its derivatives are well-established chelating agents that form stable, colored complexes with a wide array of metal ions.^{[1][2]} The sulfonated derivative, **8-Hydroxyquinoline-5-sulfonic acid** (also known as Sulfoxine), offers the distinct advantage of water solubility for both the reagent and its metal complexes, simplifying the analytical procedure by eliminating the need for organic solvent extraction steps.

The core of this analytical method is the chelation reaction between ferric iron (Fe^{3+}) and 8-HQS. 8-HQS acts as a bidentate ligand, coordinating with the iron ion through the

deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring to form a stable metal-ligand complex.[1][3][4] This reaction yields a characteristically colored solution, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of iron, in accordance with the Beer-Lambert Law. Typically, three molecules of 8-HQS coordinate with one Fe^{3+} ion to form a 1:3 metal-to-ligand complex.[5]

The chemical structure of 8-HQS and its chelation with an Fe^{3+} ion are depicted below.

Caption: Chelation of a central Fe^{3+} ion by three 8-HQS ligands.

Method Development and Optimization: The Causality of Experimental Choices

The reliability of any spectrophotometric method hinges on the careful optimization of reaction conditions. Each parameter is chosen to maximize sensitivity, ensure stability, and minimize potential interferences.

Criticality of pH Control

The formation of the Fe(III) -8-HQS complex is highly dependent on the pH of the solution. Chelation involves the displacement of a proton from the hydroxyl group of 8-HQS, a process that is governed by the solution's acidity. While optimal pH can vary for different metal-8-HQS complexes, for iron(III), a slightly acidic medium is generally required to ensure complete complexation while preventing the precipitation of iron hydroxides at higher pH values.[6] For analogous 8-hydroxyquinoline derivatives, the optimal pH range for iron complexation has been identified between 1.8 and 4.5.[7] It is imperative to use a buffer system (e.g., an acetate buffer) to maintain a constant and optimal pH throughout the experiment, ensuring reproducible results.

Wavelength of Maximum Absorbance (λ_{max})

The selection of the analytical wavelength is fundamental to achieving maximum sensitivity. The Fe(III) -8-HQS complex exhibits a characteristic absorption spectrum. To determine the optimal wavelength, a solution containing the complex is scanned across the UV-Visible range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_{max}). All subsequent absorbance measurements must be performed at this wavelength. For the related

Fe(III)-8-hydroxyquinoline complex (the non-sulfonated parent compound), the λ_{max} is reported at 359 nm when extracted into chloroform.[8][9][10][11] While this provides a starting point, the λ_{max} for the aqueous Fe(III)-8-HQS complex must be experimentally determined as the first step of the protocol.

Management of Interferences

A significant challenge in colorimetric analysis is the potential for interference from other metal ions present in the sample matrix that can also form complexes with 8-HQS, such as Cu^{2+} and Al^{3+} .[1][5] The primary strategy to overcome this is pH control, as different metal complexes have varying optimal pH ranges for formation. Additionally, masking agents can be employed to selectively bind to interfering ions and prevent them from reacting with 8-HQS. For instance, ascorbic acid can be used to reduce Fe^{3+} to Fe^{2+} if the goal is to eliminate the iron signal, or other agents like thioglycolic acid can be used to mask specific interfering metals.[12]

Detailed Experimental Protocol

This protocol provides a self-validating system for the determination of iron. Each step, from reagent preparation to final analysis, is designed to ensure accuracy and reproducibility.

Required Apparatus and Reagents

- Apparatus:
 - UV-Visible Spectrophotometer (double-beam recommended)
 - Matched quartz or glass cuvettes (1 cm path length)
 - Calibrated volumetric flasks (Class A)
 - Calibrated pipettes (Class A)
 - pH meter
- Reagents:
 - **8-Hydroxyquinoline-5-sulfonic acid** monohydrate (CAS 283158-18-9)[13]

- Ferric ammonium sulfate dodecahydrate $[\text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}]$ or a certified 1000 ppm iron standard solution
- Concentrated Sulfuric Acid (H_2SO_4)
- Acetic Acid (Glacial)
- Sodium Acetate
- Deionized or distilled water (high purity)

Preparation of Solutions

- Iron (III) Stock Solution (100 ppm):
 - Accurately weigh 0.8635 g of ferric ammonium sulfate dodecahydrate.[\[8\]](#)[\[9\]](#)
 - Dissolve it in approximately 100 mL of deionized water in a 1 L volumetric flask.
 - Carefully add 3 mL of concentrated sulfuric acid to prevent hydrolysis and stabilize the iron solution.[\[8\]](#)[\[9\]](#)
 - Dilute to the 1 L mark with deionized water and mix thoroughly. Alternatively, dilute a certified 1000 ppm standard to 100 ppm.
- 8-HQS Reagent Solution (0.1% w/v):
 - Accurately weigh 0.1 g of **8-Hydroxyquinoline-5-sulfonic acid**.
 - Dissolve in 100 mL of deionized water in a volumetric flask. Mix until fully dissolved. This solution should be prepared fresh for best results.
- Acetate Buffer (pH 4.0):
 - Prepare a 1 M acetic acid solution and a 1 M sodium acetate solution.
 - Mix appropriate volumes of these solutions to achieve a final pH of 4.0. Verify the pH with a calibrated pH meter and adjust as necessary.

Experimental Workflow

The overall workflow is a systematic process from instrument setup to sample analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rroij.com [rroij.com]
- 2. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 8. phytojournal.com [phytojournal.com]
- 9. academicjournals.org [academicjournals.org]
- 10. Spectrophotometric determination of iron (III) in tap water using 8-hydroxyquinoline as a chromogenic reagent | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Spectrophotometric determination of iron with 8-Hydroxyquinoline-5-sulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042353#spectrophotometric-determination-of-iron-with-8-hydroxyquinoline-5-sulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com